[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine
Overview
Description
“[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine”, also known as 3-MPM, is a psychoactive drug that acts primarily as a stimulant. It is a heterocyclic compound with the empirical formula C9H20N2O . The CAS Number is 914202-87-2 .
Molecular Structure Analysis
The molecular weight of [1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine is 172.27 g/mol . The SMILES string representation is NCC1CN (CCCOC)CC1 . The InChI key is FURWGAXOMMXUJR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine is a solid compound . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Anticonvulsant Potential
A study by Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, including derivatives relevant to [1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine. They discovered compounds with significant anticonvulsant activities, indicating potential therapeutic applications in seizure management. These findings highlight the potential of such compounds in the development of new anticonvulsant medications (Pandey & Srivastava, 2011).
Catalytic Applications
Roffe et al. (2016) studied the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their C–H bond activation to create unsymmetrical NCN′ pincer palladacycles. These compounds displayed good activity and selectivity in catalytic applications, suggesting their potential in catalysis and related fields (Roffe et al., 2016).
Drug Discovery Scaffold
Yarmolchuk et al. (2011) proposed the use of Hexahydro-2H-thieno[2,3-c]pyrrole, a related compound, as a low molecular weight polar scaffold for constructing compound libraries in drug discovery. The research developed practical syntheses for derivatives, demonstrating the versatility of such compounds in medicinal chemistry (Yarmolchuk et al., 2011).
Photocytotoxicity and Cellular Imaging
Basu et al. (2014) synthesized Iron(III) complexes, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, demonstrating significant photocytotoxicity and cellular imaging capabilities. These complexes showed potential in the development of therapeutic agents and imaging tools in medical research (Basu et al., 2014).
Ligand Exchange and Spin State Equilibria
Draksharapu et al. (2012) explored the properties of Fe(II) complexes based on ligands like N4Py, which includes structural similarities to [1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine. Their findings in ligand exchange and spin state equilibria contribute to understanding the behavior of such compounds in various chemical environments, relevant for chemical research and development (Draksharapu et al., 2012).
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 for hazard classifications .
properties
IUPAC Name |
[1-(3-methoxypropyl)pyrrolidin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-12-6-2-4-11-5-3-9(7-10)8-11/h9H,2-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURWGAXOMMXUJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589601 | |
Record name | 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine | |
CAS RN |
914202-87-2 | |
Record name | 1-(3-Methoxypropyl)-3-pyrrolidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914202-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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